molecular formula C22H23N3O5 B2662251 3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate CAS No. 1351642-72-2

3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate

Cat. No. B2662251
M. Wt: 409.442
InChI Key: IPUCYSVTNBELHA-UHFFFAOYSA-N
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Description

The compound appears to contain an oxazolone ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen . Oxazolones play a significant role in the fields of organic synthesis and drug development .


Synthesis Analysis

The synthesis of oxazol-2(3H)-one derivatives often requires high temperatures, metal catalysts, complex substrates, or multi-step reactions . A catalyst-free synthesis method has been reported, using readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .

Scientific Research Applications

Antimycobacterial Agents

A study by Pedgaonkar et al. (2014) focused on designing derivatives based on 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide to inhibit Mycobacterium tuberculosis InhA, an enzyme critical for the pathogen's survival. One derivative exhibited promising activity against both drug-sensitive and -resistant strains without cytotoxicity, highlighting the potential for developing new antimycobacterial agents (Pedgaonkar et al., 2014).

Heterocyclic Synthesis

Research by Raslan and Khalil (2003) explored synthesizing heterocyclic compounds containing bridgehead nitrogen atoms, revealing methods for creating various derivatives with potential pharmaceutical applications. This work underscores the versatility of 2-oxobenzo[d]oxazol derivatives in synthesizing complex heterocyclic structures (Raslan & Khalil, 2003).

Antimicrobial Activity

Al-Sultani and Al-lami (2021) investigated new aza-beta lactam and 1,2,3, 4-tetrazole derivatives from 2aminobenzothiazole for their antimicrobial properties. The compounds showed varying degrees of antibacterial activity, indicating the potential for developing new antimicrobial agents from this chemical framework (Al-Sultani & Al-lami, 2021).

Synthesis and Evaluation of Novel Compounds

Shakya et al. (2016) synthesized a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives, evaluating their anticonvulsant activity. Some compounds showed promising activity comparable to phenytoin, indicating potential for further development as anticonvulsant agents (Shakya et al., 2016).

Anticancer and Antioxidant Activities

Al-Fayez et al. (2022) synthesized N-substituted saccharins and evaluated them for anti-inflammatory, antioxidant, and anticancer activities. Some compounds exhibited excellent activities, highlighting the chemical's utility in developing potential therapeutic agents (Al-Fayez et al., 2022).

properties

IUPAC Name

[3-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c26-20(14-25-18-11-4-5-12-19(18)30-22(25)28)23-16-9-6-10-17(13-16)29-21(27)24-15-7-2-1-3-8-15/h1-5,7-8,11-12,16-17H,6,9-10,13-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUCYSVTNBELHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate

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